MFCD31714247
Description
However, based on analogous MDL-numbered compounds (e.g., MFCD00039227 and MFCD00003330) and their structural/functional profiles, we infer that MFCD31714247 likely belongs to the class of trifluoromethyl-substituted aromatic ketones or related derivatives. Such compounds are frequently explored in pharmaceutical and materials science research due to their unique physicochemical properties, such as enhanced metabolic stability, lipophilicity, and electronic effects imparted by fluorine substituents.
While specific data on this compound is unavailable, compounds with analogous MDL identifiers (e.g., CAS 1533-03-5, MDL MFCD00039227) exhibit molecular formulas like C₁₀H₉F₃O, molecular weights ~202.17 g/mol, and functionalities such as ketone groups linked to trifluoromethylphenyl moieties. These structural features often correlate with applications in drug discovery, agrochemicals, or organic electronics.
Properties
IUPAC Name |
2-[(4-tert-butylphenyl)methylsulfanyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NS.ClH/c1-13(2,3)12-6-4-11(5-7-12)10-15-9-8-14;/h4-7H,8-10,14H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNAEYUMBVFTBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-Butyl-benzylsulfanyl)-ethylamine hydrochloride typically involves the reaction of 4-tert-butylbenzyl chloride with ethylamine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Common solvents include ethanol or methanol
Catalyst: Base such as sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure consistent product quality
Purification steps: such as recrystallization or chromatography to achieve high purity levels
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-Butyl-benzylsulfanyl)-ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones
Reduction: Reduction reactions can yield the corresponding thiol
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethylamine moieties
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, acetonitrile
Major Products
Sulfoxides and sulfones: From oxidation reactions
Thiols: From reduction reactions
Substituted derivatives: From nucleophilic substitution reactions
Scientific Research Applications
2-(4-tert-Butyl-benzylsulfanyl)-ethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Investigated for its potential therapeutic effects in various diseases
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-tert-Butyl-benzylsulfanyl)-ethylamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins
Comparison with Similar Compounds
Key Observations :
- The trifluoromethyl (-CF₃) group is a common motif, enhancing thermal stability and resistance to enzymatic degradation.
- Brominated analogs (e.g., CAS 1761-61-1) exhibit lower similarity scores due to divergent electronic and steric properties.
Physicochemical Properties
A comparison of critical properties is summarized below:
Notes:
- Higher Log P values (e.g., 3.12 for MFCD00039227) indicate greater lipophilicity, favoring blood-brain barrier penetration.
- Lower Topological Polar Surface Area (TPSA) correlates with enhanced membrane permeability, critical for CNS-targeting drugs.
Research Findings and Discussion
- Structural-Activity Relationships : The trifluoromethyl group in MFCD00039227 analogs enhances metabolic stability but may reduce aqueous solubility, necessitating formulation optimization.
- Synthetic Efficiency : Green chemistry approaches (e.g., A-FGO catalysts) for MFCD00003330 improve sustainability but require cost-benefit analysis for industrial scaling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
